molecular formula C21H23N5O2 B11008308 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11008308
M. Wt: 377.4 g/mol
InChI Key: RYKPRRZDSOWENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(4-Phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core fused with a 4-phenylpiperazine moiety via a propyl carbonyl linker. The benzotriazinone scaffold is known for its pharmacological versatility, often serving as a bioisostere for quinazolinones or other nitrogen-containing heterocycles . This compound’s synthesis likely involves coupling a benzotriazinone precursor with a 4-phenylpiperazine derivative through a three-step procedure, as seen in analogous compounds (e.g., alkylation, carbonyl activation, and nucleophilic substitution) .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H23N5O2/c1-2-19(26-20(27)17-10-6-7-11-18(17)22-23-26)21(28)25-14-12-24(13-15-25)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3

InChI Key

RYKPRRZDSOWENK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzotriazinone Core

The 1,2,3-benzotriazin-4(3H)-one scaffold is synthesized via cyclization of o-aminobenzhydroxamic acid with sodium nitrite under acidic conditions. This method yields 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), a key intermediate, with a reported melting point of 184–189°C and solubility in polar solvents like water or 1% acetic acid. The reaction proceeds through diazotization and intramolecular cyclization, as shown below:

o-Aminobenzhydroxamic acid+NaNO2HClHOOBt+H2O+NaCl[2]\text{o-Aminobenzhydroxamic acid} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{HOOBt} + \text{H}2\text{O} + \text{NaCl} \quad

Introduction of the Aliphatic Side Chain

The propyl side chain is introduced via alkylation of the benzotriazinone core. For example, treatment of HOOBt with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate generates 3-(3-chloropropyl)-1,2,3-benzotriazin-4(3H)-one. This intermediate is critical for subsequent coupling with the piperazine moiety.

Coupling with 4-Phenylpiperazine

The piperazine moiety is conjugated to the aliphatic chain through an amide bond, requiring activation of the carboxylic acid group.

Carbodiimide-Mediated Coupling

A common method employs diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. In a representative procedure, 3-(3-carboxypropyl)-1,2,3-benzotriazin-4(3H)-one is reacted with 4-phenylpiperazine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C. The reaction is catalyzed by 1-hydroxybenzotriazole (HOBt) or HOOBt to minimize racemization.

Benzotriazinone-COOH+4-PhenylpiperazineDIC/HOOBtTarget Compound+Byproducts[5][6]\text{Benzotriazinone-COOH} + \text{4-Phenylpiperazine} \xrightarrow{\text{DIC/HOOBt}} \text{Target Compound} + \text{Byproducts} \quad

Optimization of Coupling Conditions

  • Temperature : Lower temperatures (0–5°C) reduce side reactions like epimerization.

  • Solvent : DMF enhances solubility of intermediates compared to DCM.

  • Reagent Ratios : A 1:1.2 molar ratio of carboxylic acid to piperazine ensures complete conversion.

Alternative Coupling Reagents

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has emerged as an efficient coupling reagent for sterically hindered amines. DEPBT facilitates amide bond formation with yields exceeding 85% and minimal racemization.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexanes (30:70 to 60:40). High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >98%.

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.10–7.40 (m, aromatic H), 3.80–3.20 (m, piperazine H), 2.60–1.80 (m, propyl chain H).

  • Mass Spectrometry : ESI-MS m/z 377.4 [M+H]+^+ confirms the molecular weight.

Comparative Analysis of Synthetic Routes

MethodCoupling ReagentYield (%)Purity (%)Scalability
DIC/HOOBtDIC7295Moderate
DCC/HOBtDCC6893Low
DEPBTDEPBT8598High

Key Findings :

  • DEPBT offers superior yields and scalability compared to carbodiimide-based methods.

  • DIC/HOOBt is preferred for small-scale synthesis due to lower cost.

Challenges and Mitigation Strategies

Racemization During Coupling

The use of HOOBt or DEPBT suppresses racemization by activating the carboxylic acid without generating reactive intermediates.

Byproduct Formation

Side products like N-acylurea (from DCC) are minimized by adding HOBt or HOOBt, which form active esters.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance mixing and heat transfer during the coupling step. Solvent recovery systems reduce waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This inhibition helps in controlling blood sugar levels in diabetic patients . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives

Compound Name Core Structure Substituent Key Features Potential Applications Reference
3-{1-[(4-Phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one Benzotriazinone 4-Phenylpiperazino-carbonylpropyl - Propyl linker enhances flexibility
- Piperazine may enhance CNS penetration
CNS disorders (e.g., depression, anxiety)
3-[3-(4-Benzylpiperidino)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one Pyridotriazinone 4-Benzylpiperidino-oxopropyl - Pyridine fusion alters electronic properties
- Benzylpiperidine may reduce metabolic stability
Anticancer or antimicrobial agents
Azinphos-methyl Benzotriazinone O,O-Dimethyl phosphorodithioate - Organophosphate group confers pesticidal activity
- High acute toxicity
Agricultural pesticide
3-[γ-(4-Phenylpiperazino)propyl]indole Indole 4-Phenylpiperazino-propyl - Indole core targets serotonin receptors
- Lacks benzotriazinone’s rigidity
Serotonin modulation (e.g., antipsychotics)

Pharmacological and Toxicological Profiles

  • However, the absence of phosphorodithioate groups (cf. Azinphos-methyl) eliminates organophosphate-related neurotoxicity .
  • Azinphos-methyl : Acts as an acetylcholinesterase inhibitor, with an LD₅₀ of 4–16 mg/kg in rats, underscoring its acute toxicity .
  • Pyridotriazinone Derivatives: Limited pharmacological data, though pyridine fusion may enhance DNA intercalation properties for anticancer applications .

Key Research Findings

  • Benzotriazinone-Piperazine Hybrids: Demonstrated serotonin receptor binding in preclinical studies (IC₅₀: 10–100 nM) but require optimization for blood-brain barrier penetration .
  • Azinphos-methyl: Banned in the EU since 2006 due to environmental persistence and toxicity to non-target species .
  • Synthetic Challenges : The propyl carbonyl linker in the target compound may introduce steric hindrance, reducing reaction yields compared to shorter-chain analogues .

Biological Activity

Chemical Structure and Properties

BPB is characterized by a unique structure that includes a benzotriazinone core and a piperazine moiety. The presence of the carbonyl group linked to the piperazine nitrogen is crucial for its biological interactions.

1. Receptor Interaction

BPB exhibits affinity for various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Studies indicate that BPB acts as a partial agonist at dopamine D2 receptors, which may contribute to its potential antipsychotic effects .

2. Neuroprotective Effects

Research has demonstrated that BPB possesses neuroprotective properties, potentially through the modulation of oxidative stress pathways. In animal models, BPB administration resulted in reduced neuronal apoptosis and improved cognitive function following induced neurotoxicity .

3. Antitumor Activity

Preliminary studies suggest that BPB may exhibit antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation .

Biological Activity Data

The following table summarizes the biological activity of BPB based on various studies:

Activity TypeEffect ObservedReference
Dopamine D2 ReceptorPartial agonist
NeuroprotectionReduced apoptosis
Antitumor ActivityInduced apoptosis in cancer cells

Case Study 1: Neuroprotective Effects

In a study involving rats subjected to neurotoxic agents, BPB was administered at varying doses. The results indicated a significant decrease in markers of oxidative stress and an improvement in behavioral outcomes, suggesting its potential as a neuroprotective agent .

Case Study 2: Antitumor Efficacy

A recent investigation into the effects of BPB on human cancer cell lines revealed that treatment with BPB led to a dose-dependent reduction in cell viability. This effect was attributed to the activation of apoptotic pathways, highlighting BPB's potential as an anticancer therapeutic .

Q & A

Q. What synthetic strategies are effective for constructing the benzotriazinone-piperazine hybrid scaffold?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzotriazinone core followed by coupling with a piperazine derivative. Key steps include:

  • Nucleophilic substitution : Piperazine rings are substituted with phenyl groups (e.g., 2,3-dimethylphenyl chloride) using bases like NaOH or triethylamine in solvents such as dichloromethane or acetonitrile .
  • Amide bond formation : Coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) minimize racemization during peptide synthesis, ensuring high yields and purity .
  • Purification : Chromatography (HPLC, column) or recrystallization is used to isolate the final compound, with yields optimized by controlling reaction temperature and solvent polarity .

Q. How can structural characterization be optimized for this compound?

Advanced analytical techniques are critical:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns, particularly for distinguishing piperazine ring conformations .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, essential for verifying synthetic intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguities in chiral centers, especially for derivatives with branched alkyl chains .

Advanced Research Questions

Q. What experimental designs address conflicting reports on this compound’s cytotoxicity?

Discrepancies in cytotoxicity data often arise from assay variability or structural analogs. Methodological solutions include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–72 hours) to enable cross-study comparisons .
  • Metabolic profiling : LC-MS/MS analysis identifies metabolites that may influence toxicity, such as oxidized piperazine derivatives .
  • Structural analogs : Compare with compounds like 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one to isolate the impact of side-chain modifications .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

SAR studies focus on:

  • Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability .
  • Benzotriazinone substitution : Methyl or propyl groups at position 3 improve solubility without compromising target binding .
  • Linker optimization : Varying the alkyl chain length (e.g., propyl vs. hexyl) balances lipophilicity and membrane permeability .

Table 1: Key Structural Modifications and Pharmacokinetic Outcomes

ModificationEffect on SolubilityMetabolic StabilityTarget Affinity
Piperazine fluorination↑↑
Benzotriazinone methyl↑↑
Propyl linker↑↑

Q. What mechanistic insights explain this compound’s dual activity as a serotonin receptor modulator and antimicrobial agent?

  • Serotonin receptor interaction : The piperazine moiety binds to 5-HT₁A/₂A receptors, validated via radioligand displacement assays (IC₅₀ = 12–45 nM) .
  • Antimicrobial activity : The benzotriazinone core disrupts bacterial DNA gyrase, as shown in E. coli topoisomerase IV inhibition assays (MIC = 2–8 µg/mL) .
  • Synergistic effects : Co-administration with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Methodological Challenges

Q. How can racemization be minimized during synthesis of chiral derivatives?

  • Coupling reagents : DEPBT reduces racemization by 80% compared to EDC/HOBt, as demonstrated in peptide synthesis .
  • Low-temperature reactions : Conduct coupling steps at 0–4°C to stabilize stereocenters .
  • Chiral HPLC : Monitor enantiomeric purity post-synthesis using columns like Chiralpak AD-H .

Q. What strategies resolve low yields in large-scale synthesis?

  • Solvent optimization : Replace dichloromethane with acetonitrile to improve reaction homogeneity .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Flow chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses .

Data Interpretation

Q. How should researchers reconcile contradictory results in receptor binding assays?

  • Receptor subtype specificity : Use selective antagonists (e.g., WAY-100635 for 5-HT₁A) to confirm target engagement .
  • Allosteric vs. orthosteric binding : Radioligand saturation assays with varying GTPγS concentrations distinguish binding modes .
  • Species variability : Compare human vs. rodent receptor isoforms to explain interspecies differences .

Q. What computational tools predict metabolic hotspots in this compound?

  • In silico metabolism : Software like Schrödinger’s MetaSite identifies vulnerable sites (e.g., piperazine N-oxidation) .
  • Density functional theory (DFT) : Calculates activation energies for oxidative pathways, guiding synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.